Cas no 1173097-77-2 (Robenidine-d8 HCl Bis(phenyl-d4))
Robenidine-d8 HCl Bis(phenyl-d4) Chemical and Physical Properties
Names and Identifiers
-
- Robenidine-d8 HCl [bis(phenyl-d4)]
- 1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine,hydrochloride
- Robenidine-d8 hydrochloride
- Robenidine-d8 (hydrochloride)
- HY-B2157S
- MS-26186
- CS-0129644
- J-003601
- 1,3-Bis[(4-chlorobenzylidene)amino]guanidine-d8 monohydrochloride
- Robenidine-d8 HCl
- 1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine;hydrochloride
- 1173097-77-2
- Robenidine-d8 hydrochloride, VETRANAL(TM), analytical standard
- Robenidine-d8 HCl Bis(phenyl-d4)
-
- MDL: MFCD10567356
- Inchi: 1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+;/i1D,2D,3D,4D,5D,6D,7D,8D;
- InChI Key: LTWIBTYLSRDGHP-YVXDQVGZSA-N
- SMILES: ClC1C([2H])=C([2H])C(/C=N/N/C(/N)=N/N=C/C2C([2H])=C([2H])C(=C([2H])C=2[2H])Cl)=C([2H])C=1[2H].Cl
Computed Properties
- Exact Mass: 377.081693g/mol
- Monoisotopic Mass: 377.081693g/mol
- Isotope Atom Count: 8
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 408
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.1Ų
Robenidine-d8 HCl Bis(phenyl-d4) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32942-10MG |
Robenidine-d8 HCl Bis(phenyl-d4) |
1173097-77-2 | 10mg |
¥4195.93 | 2025-01-16 | ||
| TRC | R639001-0.5mg |
Robenidine-d8 HCl [Bis(phenyl-d4)] |
1173097-77-2 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | R639001-1mg |
Robenidine-d8 HCl [Bis(phenyl-d4)] |
1173097-77-2 | 1mg |
$ 85.00 | 2023-09-06 | ||
| TRC | R639001-5mg |
Robenidine-d8 HCl [Bis(phenyl-d4)] |
1173097-77-2 | 5mg |
$ 242.00 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32942-10MG |
1173097-77-2 | 10MG |
¥4370.46 | 2023-01-16 | |||
| TRC | R639001-.5mg |
Robenidine-d8 HCl [Bis(phenyl-d4)] |
1173097-77-2 | 5mg |
$64.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-301699-10 mg |
Robenidine-d8 hydrochloride, |
1173097-77-2 | 10mg |
¥2,166.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-301699-10mg |
Robenidine-d8 hydrochloride, |
1173097-77-2 | 10mg |
¥2166.00 | 2023-09-05 | ||
| A2B Chem LLC | AE25978-5mg |
Robenidine-d8 HCl |
1173097-77-2 | 99% | 5mg |
$315.00 | 2024-04-20 | |
| A2B Chem LLC | AE25978-10mg |
Robenidine-d8 HCl |
1173097-77-2 | 99% | 10mg |
$485.00 | 2024-04-20 |
Robenidine-d8 HCl Bis(phenyl-d4) Suppliers
Robenidine-d8 HCl Bis(phenyl-d4) Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Robenidine-d8 HCl Bis(phenyl-d4)
Comprehensive Analysis of Robenidine-d8 HCl Bis(phenyl-d4) (CAS No. 1173097-77-2): Applications and Research Insights
Robenidine-d8 HCl Bis(phenyl-d4), identified by its CAS number 1173097-77-2, is a deuterated analog of the widely studied antiprotozoal compound robenidine. This stable isotope-labeled compound has gained significant attention in pharmaceutical research, particularly in metabolite tracing, quantitative mass spectrometry, and drug metabolism studies. The incorporation of eight deuterium atoms (d8) and four deuterated phenyl rings (phenyl-d4) enhances its utility as an internal standard, minimizing interference in analytical workflows while maintaining identical chromatographic behavior to its non-deuterated counterpart.
In recent years, the demand for isotope-labeled compounds like Robenidine-d8 HCl Bis(phenyl-d4) has surged due to advancements in LC-MS/MS technologies and stricter regulatory requirements for bioanalytical method validation. Researchers frequently search for "how to use deuterated internal standards" or "best practices for stable isotope dilution analysis," reflecting the growing importance of these compounds in ensuring data accuracy. The high isotopic purity (typically >98%) of this compound makes it particularly valuable for pharmacokinetic studies where precise quantification of robenidine and its metabolites is required.
The unique structural features of Robenidine-d8 HCl Bis(phenyl-d4) contribute to its stability under various analytical conditions. The deuterium labeling pattern strategically positions isotopes at metabolically inert sites, preventing isotope effects that could alter drug disposition. This characteristic addresses common user queries about "deuterium exchange in biological matrices" and "long-term stability of labeled compounds." Furthermore, its HCl salt form enhances solubility, a critical factor noted in searches for "improving compound solubility for LC-MS analysis."
Current research trends highlight the compound's role in addressing veterinary drug residue analysis, particularly in food safety applications. With increasing global concerns about "antibiotic alternatives in animal husbandry," robenidine derivatives have emerged as important subjects for residue monitoring method development. The deuterated version enables more accurate tracking of residual levels, meeting stringent EU and FDA guidelines for maximum residue limits (MRLs).
From a synthetic chemistry perspective, 1173097-77-2 represents an excellent example of precision deuteration techniques. Modern organic chemists frequently investigate "deuterium incorporation methods" and "labeling position optimization," making this compound a relevant case study. The bis(phenyl-d4) moiety demonstrates successful aromatic deuteration, a challenging transformation that maintains the compound's bioequivalence while providing the necessary mass shift for MS detection.
Quality control aspects of Robenidine-d8 HCl Bis(phenyl-d4) frequently appear in analytical discussions. Laboratories emphasize the importance of certificate of analysis parameters such as isotopic enrichment, chemical purity, and residual solvent levels. These parameters directly impact search terms like "how to validate deuterated standards" and "QC requirements for labeled compounds." The compound's stability under various storage conditions (-20°C long-term) also addresses practical concerns about "handling sensitive reference materials."
Emerging applications in forensic toxicology have further expanded the utility of this compound. As analytical techniques become more sophisticated, there's growing interest in "isotope ratio mass spectrometry for origin determination" and "stable isotope fingerprinting." The well-characterized isotopic signature of Robenidine-d8 HCl Bis(phenyl-d4) serves as a valuable reference in these specialized analyses.
The pharmaceutical industry's shift toward green chemistry has influenced the synthesis of deuterated compounds like 1173097-77-2. Recent search trends show increased interest in "sustainable deuteration methods" and "catalyst recovery in isotope labeling." Manufacturers have responded by developing more efficient synthetic routes that reduce heavy water consumption while maintaining high isotopic purity.
In conclusion, Robenidine-d8 HCl Bis(phenyl-d4) (CAS 1173097-77-2) represents a critical tool in modern bioanalysis, addressing current challenges in drug development, food safety, and environmental monitoring. Its design exemplifies the careful balance between structural authenticity and analytical detectability that researchers demand. As analytical technologies evolve and regulatory standards tighten, the importance of such well-characterized reference materials will only continue to grow across multiple scientific disciplines.
1173097-77-2 (Robenidine-d8 HCl Bis(phenyl-d4)) Related Products
- 25875-51-8(Robenidine)
- 62127-97-3(Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-, monohydrochloride (9CI))
- 57487-79-3(Carbonimidicdihydrazide, bis[(2-chlorophenyl)methylene]- (9CI))
- 41917-46-8(1-Amino-3-(4-chlorobenzylideneamino)guanidine Hydrochloride)
- 3560-86-9(1,2-bis(benzylideneamino)guanidine)
- 13308-88-8(2-(E)-(4-Chlorophenyl)methylidene-1-hydrazinecarboximidamide)
- 25875-50-7(Robenidine hydrochloride)
- 6933-71-7(2-[(e)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride)
- 33872-61-6(Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-)
- 13308-87-7(2-[(e)-(3-chlorophenyl)methylideneamino]guanidine)